4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid
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Overview
Description
4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple nitro groups and a pyrroloisoindole core, making it a subject of interest for researchers in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrophenyl derivatives with pyrroloisoindole intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction or halogenated derivatives from substitution .
Scientific Research Applications
4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl carbonate and 4-nitrophenyl chloroformate share similar structural features and reactivity.
Pyrroloisoindole derivatives: Compounds containing the pyrroloisoindole core, such as certain indole derivatives, exhibit similar chemical behavior and applications.
Uniqueness
4-[2,6-BIS(4-NITROPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-4-CARBONYL]BENZOIC ACID is unique due to its combination of multiple nitro groups and the pyrroloisoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H14N4O11 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
4-[2,6-bis(4-nitrophenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-8-carbonyl]benzoic acid |
InChI |
InChI=1S/C30H14N4O11/c35-25(14-1-3-15(4-2-14)30(40)41)24-22-20(26(36)31(28(22)38)16-5-9-18(10-6-16)33(42)43)13-21-23(24)29(39)32(27(21)37)17-7-11-19(12-8-17)34(44)45/h1-13H,(H,40,41) |
InChI Key |
OZABTFWOAAAYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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